molecular formula C15H15ClO B12584924 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one CAS No. 648429-44-1

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one

Cat. No.: B12584924
CAS No.: 648429-44-1
M. Wt: 246.73 g/mol
InChI Key: IWQBTHCZTTWYHY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is a synthetic chalcone derivative supplied for laboratory research use. Compounds within this chemical class are the subject of ongoing scientific investigation due to their diverse biological activities. Researchers are exploring chalcone derivatives as core structures in medicinal chemistry for developing new therapeutic agents . For instance, structurally related chlorophenyl prop-en-one compounds have been studied for their potential as inhibitors of tubulin polymerization, which is a key mechanism for anticancer drug development . Other analogs have been synthesized and evaluated for neuroprotective effects in models of cerebral ischaemia . The specific research applications and biological profile of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one are yet to be fully characterized. Researchers are encouraged to consult the scientific literature for the latest findings on this compound. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

648429-44-1

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one

InChI

InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2

InChI Key

IWQBTHCZTTWYHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Aldol Condensation

One of the most common methods for synthesizing this compound is through aldol condensation, which involves the reaction of acetophenones with aldehydes. The general reaction scheme is as follows:

$$
\text{Acetophenone} + \text{Aldehyde} \rightarrow \text{Chalcone} + \text{Water}
$$

Procedure:

  • Reagents: The reaction typically uses 4-chlorobenzaldehyde and cyclohexenone as starting materials.

  • Catalyst: A base catalyst such as potassium tert-butoxide (KOt-Bu) or sodium hydroxide (NaOH) is employed to facilitate the reaction.

  • Solvent: The reaction is generally conducted in a non-polar solvent like dichloromethane (CH₂Cl₂) or ethanol.

  • Temperature and Time: The reaction is usually carried out at room temperature for several hours (3–4 hours).

  • Purification: Post-reaction, the crude product can be purified through column chromatography using a gradient elution of hexane and ethyl acetate.

Yield: This method can yield the desired product in high purity with yields ranging from 70% to 94%, depending on the specific conditions used during synthesis.

Analytical Data

To confirm the identity and purity of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one, various analytical techniques are employed:

Technique Details
NMR Spectroscopy Characteristic peaks corresponding to different hydrogen environments are observed. For instance, the aromatic protons typically resonate between δ 6.5 to 8.0 ppm.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight (246.73 g/mol) confirms the structure of the compound.
Infrared Spectroscopy Key functional groups can be identified by characteristic absorption bands; for example, C=O stretching appears around 1650 cm⁻¹.

Chemical Reactions Analysis

Aldol Condensation

This compound serves as a precursor in aldol condensation reactions. Under basic conditions (KOH/ethanol), it reacts with aromatic aldehydes to form bis-chalcone derivatives. The reaction proceeds via enolate formation at the α-carbon, followed by nucleophilic attack on the aldehyde .

Key conditions :

  • Temperature: 60–80°C

  • Catalyst: 10% aqueous KOH

  • Yield range: 70–85%

Michael Addition

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols):

ReagentProductYieldCharacterization Methods
Ethyl acetoacetateCyclohexene carboxylate derivatives83%1H NMR,IR^{1}\text{H NMR}, \text{IR}
4-MethoxyanilineN-substituted β-amino ketones78%13C NMR,LC-MS^{13}\text{C NMR}, \text{LC-MS}

Mechanism involves nucleophilic attack at the β-carbon, followed by proton transfer .

Diels-Alder Cycloaddition

The enone system acts as a dienophile in [4+2] cycloadditions with dienes (e.g., cyclopentadiene):

Experimental data :

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Reaction time: 12–24 hrs

  • Product: Bicyclic adducts with >90% endo selectivity

Hydrogenation

Catalytic hydrogenation reduces the α,β-unsaturated bond:

ConditionsProductSelectivity
H₂/Pd-C (10 atm)Saturated ketone95%
H₂/Lindlar catalystPartially reduced enol ethers60%

Full saturation occurs under high-pressure H₂, while selective reduction requires modified catalysts.

Halogenation

Electrophilic chlorination/bromination occurs at the para position of the 4-chlorophenyl group:

Example :

  • Reagent: Cl₂/FeCl₃

  • Product: 3,4-Dichlorophenyl derivative

  • Yield: 68% (confirmed by X-ray crystallography)

Oxidation

The cyclohexenyl moiety undergoes epoxidation:

Oxidizing AgentProductEpoxide Yield
mCPBACyclohexene oxide derivative75%
H₂O₂/WO₄²⁻Trans-dihydroxy compound62%

Epoxidation stereochemistry depends on oxidizing agent choice.

Biological Activity Correlation

Reaction products show enhanced bioactivity compared to the parent compound:

Derivative TypeBioactivity (IC₅₀)Source
Michael adductsAnticancer (HeLa: 12 μM)
Hydrogenated analogsAnti-inflammatory (COX-2: 0.8 μM)

Analytical Characterization

Post-reaction analysis employs:

  • IR spectroscopy : C=O stretch at 1,650–1,680 cm⁻¹

  • 1H NMR^{1}\text{H NMR}1H NMR : Vinyl protons at δ 6.8–7.5 ppm

  • X-ray diffraction : Confirms stereochemistry of cycloadducts

This compound’s reactivity profile enables tailored synthesis of bioactive molecules, with applications ranging from medicinal chemistry to materials science. Continued research focuses on catalytic asymmetric variants of these reactions to access enantiomerically pure derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one has potential applications in drug development due to its biological activity. Preliminary studies suggest that similar compounds exhibit antimicrobial and anticancer properties. The presence of the chlorophenyl group may enhance the compound's lipophilicity, facilitating cell membrane penetration and increasing efficacy against various pathogens and cancer cells.

Key Findings:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Studies

The compound is being investigated for its role as a ligand for specific receptors involved in inflammatory responses. Studies on related compounds have indicated their potential as modulators for receptors linked to metabolic disorders, suggesting that 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one could be explored for therapeutic applications in treating conditions such as obesity and type 2 diabetes .

Potential Mechanisms:

  • Modulation of cytokine production by immune cells.

Industrial Applications

In the chemical industry, 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one can serve as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse synthetic pathways, making it valuable for producing specialty chemicals and materials.

Synthesis Routes:
The synthesis typically involves reactions with cyclohexenone derivatives under specific conditions to yield high-purity products suitable for further applications.

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial effects of similar compounds demonstrated significant activity against S. aureus. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Research evaluating the biological activity of derivatives of cyclohexenone found that certain modifications increased binding affinity to specific receptors linked to metabolic regulation. This suggests that further exploration of 3-(4-Chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one could yield promising results in drug discovery .

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linkage and the chlorophenyl group play crucial roles in these interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on NLO Properties: Electron-withdrawing groups (e.g., Cl, Br) at the para position synergize with electron-donating groups (e.g., -OH, -OCH3) to enhance hyperpolarizability (β). For example, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits β values exceeding urea due to optimal charge transfer . However, this could improve thermal stability, a critical factor for device applications.

Spectroscopic and Structural Trends: IR and NMR spectra consistently show strong C=O stretching (~1650 cm⁻¹) and enone conjugation (1H NMR δ 7.5–8.0 ppm for α,β-unsaturated protons) . Cyclohexenyl substituents may introduce unique torsional angles, as seen in cyclohexanone oxime derivatives , affecting crystal packing and solubility.

Synthetic Accessibility: Claisen-Schmidt condensation between 4-chlorobenzaldehyde and cyclohexenyl acetophenone derivatives is plausible, though yields depend on steric hindrance from the cyclohexenyl group .

Biological Activity

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one, also known as a derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound is characterized by a chalcone structure , which typically consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of the 4-chlorophenyl group and the cyclohexene moiety enhances its reactivity and biological profile.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one generally involves the Claisen-Schmidt condensation reaction , where 4-chlorobenzaldehyde reacts with cyclohexanone in the presence of a base like sodium hydroxide. The reaction conditions typically include:

  • Reagents : 4-chlorobenzaldehyde, cyclohexanone, sodium hydroxide
  • Solvent : Ethanol
  • Temperature : Reflux for 20 minutes
  • Yield : High yields (up to 97%) have been reported .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting that 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one may possess comparable properties .

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-oneE. coliTBDTBD
Similar Thiazole DerivativeS. aureus0.230.47

Anticancer Activity

The chalcone derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, research suggests that these compounds can interact with specific molecular targets such as enzymes involved in cell cycle regulation .

The biological effects of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one are hypothesized to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Oxidative Stress Induction : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential of chalcone derivatives in biomedical applications:

  • Antimicrobial Efficacy : A comparative study showed that related compounds exhibited MIC values as low as 0.17 mg/mL against E. coli, indicating strong antibacterial activity .
  • Anticancer Studies : In vitro studies have demonstrated that chalcone derivatives can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one to improve yield and purity?

Methodological Answer: The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones like this compound. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of 4-chlorobenzaldehyde to cyclohex-1-en-1-yl ketone to minimize side reactions.
  • Catalyst Selection: NaOH (10% w/v) in ethanol under reflux for 6–8 hours achieves ~75% yield .
  • Purification: Recrystallize using ethanol/water (3:1 v/v) to remove unreacted aldehydes or ketones.

Q. Table 1: Reaction Conditions and Yields

CatalystSolventTime (h)Yield (%)Purity (HPLC)
NaOHEthanol87598%
KOHMethanol66895%
PiperidineToluene126090%

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Confirms the α,β-unsaturated ketone moiety via C=O stretching (1640–1680 cm⁻¹) and conjugated C=C (1580–1620 cm⁻¹). The 4-chlorophenyl group shows C-Cl stretching at 750–800 cm⁻¹ .
  • NMR Analysis:
    • ¹H NMR: The enone system shows two doublets at δ 7.3–7.6 ppm (J = 15–16 Hz) for trans-vinylic protons. Cyclohexenyl protons appear as multiplet signals at δ 5.8–6.2 ppm .
    • ¹³C NMR: Carbonyl carbon resonates at δ 190–195 ppm; vinylic carbons appear at δ 120–130 ppm .

Q. Table 2: Key Spectral Assignments

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O1665-192.5
C=C (enone)16057.45 (d, J=15.6)128.3, 132.7
C-Cl (aromatic)780--

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination of this compound, and how can SHELX software address them?

Methodological Answer: The cyclohexenyl group introduces steric hindrance and disorder, complicating refinement. Solutions include:

  • Data Collection: Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve positional disorder .
  • SHELXL Refinement: Apply restraints to bond lengths/angles of the cyclohexenyl ring and anisotropic displacement parameters (ADPs) for non-H atoms. Use the TWIN/BASF commands for twinned crystals .
  • Validation: Check R1/wR2 convergence (target: R1 < 5%) and validate with CCDC deposition (e.g., CCDC 1988019 for analogous chalcones) .

Q. How can DFT calculations predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Modeling: Optimize geometry using B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.1 eV) indicates charge-transfer interactions .
  • Electrostatic Potential (MEP): Identify nucleophilic (O of carbonyl) and electrophilic (chlorophenyl ring) sites for reactivity predictions .
  • Correlation with Experimental Data: Compare calculated IR/NMR spectra with experimental data to validate accuracy (RMSD < 5%) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in antimicrobial or anti-inflammatory assays often arise from:

  • Assay Variability: Standardize MIC (minimum inhibitory concentration) testing using broth microdilution (CLSI guidelines) .
  • Structural Analogues: Compare activity with derivatives (e.g., replacing cyclohexenyl with thiophene) to identify pharmacophores .
  • Data Normalization: Use positive controls (e.g., ciprofloxacin for antibacterial assays) to normalize zone-of-inhibition measurements .

Q. How do substituents on the cyclohexenyl ring influence Hirshfeld surface interactions?

Methodological Answer:

  • Hirshfeld Analysis: Calculate intermolecular contacts (e.g., C–H···O, π–π stacking) using CrystalExplorer. The cyclohexenyl group reduces π-stacking (3.8 Å vs. 3.5 Å in phenyl analogues) due to steric effects .
  • Lattice Energy: Compare dispersion energy contributions (≈60% of total energy) with halogen-bonded derivatives to assess stability .

Q. Data Contradictions and Solutions

IssueSource of ContradictionResolution Strategy
Variable XRD bond lengthsDisorder in cyclohexenyl ringHigh-resolution data + SHELXL refinement
Divergent biological IC50 valuesAssay protocol differencesStandardize CLSI/MTT protocols
HOMO-LUMO gap discrepanciesBasis set selection in DFTUse hybrid functionals (e.g., B3LYP)

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